molecular formula C12H9N3 B13880865 4-{Imidazo[1,2-a]pyridin-2-yl}pyridine

4-{Imidazo[1,2-a]pyridin-2-yl}pyridine

Cat. No.: B13880865
M. Wt: 195.22 g/mol
InChI Key: YMAQZMLXLAUMKQ-UHFFFAOYSA-N
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Description

2-pyridin-4-ylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The structure of 2-pyridin-4-ylimidazo[1,2-a]pyridine consists of a fused bicyclic system, which includes an imidazole ring fused to a pyridine ring.

Preparation Methods

The synthesis of 2-pyridin-4-ylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Industrial production methods typically focus on optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-pyridin-4-ylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling can lead to the formation of various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

2-pyridin-4-ylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

2-pyridin-4-ylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

  • Imidazo[1,5-a]pyridines
  • Imidazo[4,5-b]pyridines
  • Imidazo[4,5-c]pyridines

These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atoms within the rings. The unique positioning of the nitrogen atoms in 2-pyridin-4-ylimidazo[1,2-a]pyridine contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-pyridin-4-ylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-8-15-9-11(14-12(15)3-1)10-4-6-13-7-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAQZMLXLAUMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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